(2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
The compound “(2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a heterocyclic organic molecule featuring a thiazolo[3,2-a]benzimidazol-3(2H)-one core fused with a substituted pyrrole moiety. Its molecular formula is C₂₁H₁₇N₃OS, with a molar mass of 359.4 g/mol. The Z-configuration of the exocyclic double bond at the 2-position is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C22H17N3OS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13- |
InChI Key |
SJMYMKPBODEZSH-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual ring systems, followed by their sequential assembly through various condensation reactions. Common reagents used in these synthetic routes include aldehydes, amines, and thiols, under conditions that may involve acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the structure, using reagents like hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the rings.
Scientific Research Applications
Structural Overview
This compound belongs to a class of thiazolo-benzimidazole derivatives characterized by a thiazole ring fused with a benzimidazole moiety. Its molecular formula is with a molecular weight of approximately 371.5 g/mol . The structural complexity, including pyrrole and phenyl groups, contributes to its potential pharmacological properties.
Biological Activities
The biological activity of this compound has been linked to several therapeutic effects:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting various cancer cell lines. Studies suggest that the unique structure may enhance selectivity and potency against specific cancer targets .
- Antimicrobial Effects : The compound exhibits potential as an antimicrobial agent, possibly due to its ability to disrupt microbial cellular processes .
- Anti-inflammatory Activity : It may modulate inflammatory pathways, which is crucial for developing treatments for inflammatory diseases.
Synthetic Strategies
The synthesis of (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be approached through various methods. Key synthetic routes often involve the condensation of thiazole and benzimidazole precursors under optimized reaction conditions to achieve high yields and purity .
Applications in Drug Development
Given its promising biological activities, this compound serves as a candidate for drug development targeting:
- Cancer Therapy : Its potential as an anticancer agent makes it a focus for research aimed at developing new chemotherapeutics.
- Infectious Diseases : The antimicrobial properties suggest applications in treating bacterial or fungal infections.
The compound may also act as a lead structure for further modifications aimed at enhancing efficacy and safety profiles.
Interaction Studies
Understanding the binding dynamics of this compound with biological targets is crucial. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. These studies help elucidate the mechanism of action and inform optimization efforts for therapeutic applications .
Case Studies
Recent studies have highlighted the effectiveness of thiazolo-benzimidazole derivatives in various biological assays:
- Anticancer Activity : Research demonstrated that derivatives similar to (2Z)-2-[...] exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Testing : In vitro studies revealed that certain analogs showed potent activity against Gram-positive bacteria, indicating potential as new antibiotics.
- Inflammation Modulation : Animal models showed reduced inflammation markers when treated with thiazolo-benzimidazole derivatives, supporting their role in anti-inflammatory therapies.
Mechanism of Action
The mechanism by which (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most structurally analogous compound identified is 2-(1-naphthylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS: 877468-30-9), which shares the thiazolo-benzimidazole core but differs in its substituent (1-naphthyl vs. dimethylphenylpyrrole) . A comparative analysis is outlined below:
| Property | Target Compound (C₂₁H₁₇N₃OS) | 2-(1-naphthylmethylene) Analog (C₂₀H₁₂N₂OS) |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₃OS | C₂₀H₁₂N₂OS |
| Molar Mass (g/mol) | 359.4 | 328.39 |
| Substituent | 2,5-dimethyl-1-phenylpyrrole | 1-naphthyl |
| Melting Point | Not reported | 213–215 °C (in acetic acid) |
| Density (g/cm³) | ~1.35 (predicted) | 1.37±0.1 (predicted) |
| pKa | Not reported | 1.19±0.20 (predicted) |
Key Observations:
Substituent Effects :
- The 1-naphthyl group in the analog is a larger, planar aromatic system compared to the dimethylphenylpyrrole group in the target compound. This likely enhances π-π stacking interactions, contributing to the analog’s higher melting point (213–215°C) .
- The dimethylphenylpyrrole substituent introduces alkyl groups (methyl) and a phenyl ring, which may improve solubility in polar aprotic solvents relative to the naphthyl analog.
Electronic Properties :
- The predicted pKa of the naphthyl analog (1.19±0.20) suggests weak acidity, likely due to protonation at the thiazole nitrogen. The target compound’s pyrrole substituent, being electron-rich, could modulate acidity through resonance effects, though experimental data are lacking .
Density and Mass: The naphthyl analog’s higher predicted density (1.37 g/cm³) aligns with its aromatic bulk. The target compound’s slightly lower predicted density (~1.35 g/cm³) may reflect reduced packing efficiency from the non-planar pyrrole group.
Research Findings and Limitations
However, the absence of experimental data (e.g., melting point, solubility, bioactivity) for the target compound limits a direct functional assessment. Further studies using spectroscopic methods (e.g., NMR, X-ray crystallography) and biological assays are warranted to validate these hypotheses.
Biological Activity
The compound (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of the compound involves multi-step reactions that typically include the formation of the thiazole and benzimidazole rings. The general synthetic route often starts with the preparation of 2,5-dimethyl-1-phenylpyrrole derivatives, which are then reacted with appropriate thiazole and benzimidazole precursors. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on thiazole and benzimidazole derivatives have shown promising results against various cancer cell lines. The compound's mechanism may involve inhibition of cell proliferation and induction of apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 6.26 ± 0.33 | |
| A549 (Lung) | 6.48 ± 0.11 | |
| HeLa (Cervical) | 0.37 |
These findings suggest that the compound could potentially serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. For example, benzothiazole derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds often fall within a range that indicates strong antibacterial activity.
The proposed mechanisms of action for compounds like this compound include:
- DNA Interaction : Many benzimidazole derivatives interact with DNA by intercalation or minor groove binding, which can inhibit DNA-dependent enzymes.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation pathways.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have demonstrated antioxidant properties that could mitigate oxidative stress in cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Anticancer Activity : A study found that specific thiazole derivatives exhibited cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest.
"The prototype compounds significantly induced apoptotic cell death in HeLa cancer cells" .
- Antimicrobial Efficacy : Another investigation into benzothiazole derivatives revealed their effectiveness against multiple bacterial strains, suggesting their potential as therapeutic agents in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
